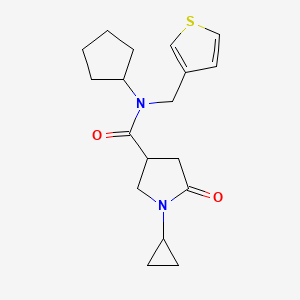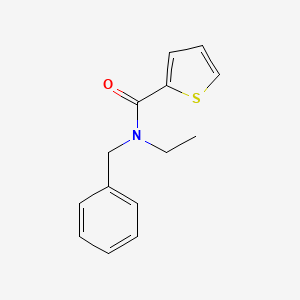
N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide" is a compound with potential applications in organic synthesis and pharmaceutical research. Although specific details about this exact compound are limited, related compounds have been synthesized and analyzed for various properties and applications.
Synthesis Analysis
- Zhou et al. (2021) developed a high-yield synthetic method for a related compound, focusing on multi-step nucleophilic substitution reactions and ester hydrolysis, which could be relevant for the synthesis of similar compounds (Zhou et al., 2021).
Molecular Structure Analysis
- Hu et al. (2007) studied a related compound with a fused thienopyrimidinone ring system, providing insights into molecular conformation which may be applicable to similar structures (Hu et al., 2007).
Chemical Reactions and Properties
- Campos et al. (2001) reported a novel photochemical rearrangement in N-cyclopropylimines, which could be relevant for understanding the reactivity of the cyclopropyl group in similar compounds (Campos et al., 2001).
Physical Properties Analysis
- Detailed physical property analysis specific to "N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide" is not available. However, the synthesis and characterization techniques used in these studies could be applied to determine its physical properties.
Chemical Properties Analysis
- The chemical properties of similar compounds can be inferred from studies like those of Shibahara et al. (2006), which explored the synthesis and fluorescent properties of related pyridines (Shibahara et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has demonstrated various synthetic methodologies and structural analyses relevant to compounds closely related to N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide, highlighting its potential in the development of new chemical entities with diverse biological activities. For instance, the stereodivergent methodology allows for the selective formation of highly substituted homochiral pyrrolidines, providing efficient access to this motif, which is foundational for further derivatization and application in medicinal chemistry (Jackson et al., 2008).
Chemical Derivatives and Their Potential
The synthesis of chemical derivatives such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives showcases the versatility of thiophene-based compounds in generating diverse heterocyclic systems. These derivatives hold promise for various applications, including the development of new materials and biologically active molecules (El-Meligie et al., 2020).
Novel Synthetic Approaches
Innovative synthetic approaches to N-substituted pyrrolidinecarboxamides demonstrate the chemical flexibility and the potential for the development of novel therapeutic agents. The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, for example, highlights the strategic multi-step reactions that can be employed to generate compounds with potential pharmacological properties (Zhou et al., 2021).
Mechanistic Insights and Applications
The exploration of mechanistic pathways and transformations of cyclopentapyrroles, as well as the development of asymmetric Diels-Alder reactions using pyrrolidine derivatives, enriches the understanding of chemical reactivity and stereocontrol in synthesis. These studies provide foundational knowledge that can be applied to the design of complex molecules with desired properties (Bell et al., 1977); (Kawanami et al., 1987).
Propiedades
IUPAC Name |
N-cyclopentyl-1-cyclopropyl-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-17-9-14(11-19(17)16-5-6-16)18(22)20(15-3-1-2-4-15)10-13-7-8-23-12-13/h7-8,12,14-16H,1-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPVRGHMESMEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CSC=C2)C(=O)C3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)
![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)
![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)
![(3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5515598.png)
![2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)
![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)